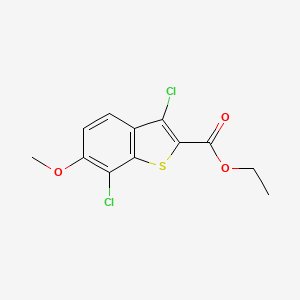![molecular formula C11H16N2O2 B5747618 N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential use in various fields. This compound is also known as lidocaine, which is a local anesthetic widely used in medical procedures. However,
Mechanism of Action
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide acts by blocking voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. Lidocaine binds to the intracellular portion of the sodium channel and stabilizes it in an inactive state, preventing the channel from opening and allowing sodium ions to enter the cell. This results in a reduction in neuronal activity, which can be useful in various scientific research applications.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide has several biochemical and physiological effects, including reducing the excitability of neurons, decreasing the release of neurotransmitters, and inhibiting the conduction of action potentials. These effects are due to the compound's ability to block voltage-gated sodium channels, which are essential for neuronal activity.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-[4-(dimethylamino)phenyl]-2-methoxyacetamide in lab experiments is its ability to selectively block voltage-gated sodium channels. This allows researchers to study the effects of reduced neuronal activity on various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects. Lidocaine can also block other ion channels and receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-[4-(dimethylamino)phenyl]-2-methoxyacetamide in scientific research. One potential application is in the study of pain and analgesia. Lidocaine is a local anesthetic that is commonly used to relieve pain, and its mechanism of action involves blocking voltage-gated sodium channels. Researchers can use this compound to study the mechanisms underlying pain and develop new analgesic drugs.
Another potential application is in the study of epilepsy and seizures. Lidocaine has been shown to reduce the frequency and severity of seizures in animal models, and researchers are exploring its potential use as an antiepileptic drug.
Finally, N-[4-(dimethylamino)phenyl]-2-methoxyacetamide has potential applications in the study of cardiac arrhythmias. Lidocaine can block sodium channels in cardiac cells, which can prevent abnormal electrical activity and reduce the risk of arrhythmias. Researchers are exploring the use of this compound in the treatment of various cardiac arrhythmias.
Conclusion:
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide is a synthetic compound that has significant potential for use in scientific research. Its ability to selectively block voltage-gated sodium channels makes it a valuable tool for studying the function of neurons and various physiological processes. While there are limitations to its use, researchers are exploring its potential applications in the study of pain, epilepsy, and cardiac arrhythmias.
Synthesis Methods
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide is synthesized by reacting 2-methoxyacetophenone with dimethylamine in the presence of a catalyst. This reaction produces N-[4-(dimethylamino)phenyl]-2-methoxyacetamide as the final product. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in neuroscience research, where it is used as a tool to study the function of ion channels and neurotransmitter release. Lidocaine can block voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. By blocking these channels, researchers can study the effects of reduced neuronal activity on various physiological processes.
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)10-6-4-9(5-7-10)12-11(14)8-15-3/h4-7H,8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDLIDBKMYLMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)

![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)

![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)
![{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5747584.png)
![N-cyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5747594.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5747597.png)




![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)